Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent properties

DDFPP is a colorless liquid with a low boiling point (76 °C) and high vapor pressure. It is an excellent non-polar solvent with good solvency for a wide range of organic compounds, including polymers, fats, oils, and greases [, ]. This property makes it useful for:

- Extracting and purifying various biomolecules and other substances in research settings [].

- Dissolving materials that are difficult to dissolve in traditional solvents, such as some polymers used in material science research [].

Material science applications

DDFPP's non-flammable nature, low surface tension, and good thermal stability make it valuable in material science research for:

- Cleaning and processing delicate electronic components [].

- Developing new materials with specific properties, such as improved heat resistance or water repellency [].

Environmental research

DDFPP has a low global warming potential (GWP) and is considered an environmentally friendly alternative to some traditional solvents. This makes it useful in environmental research for:

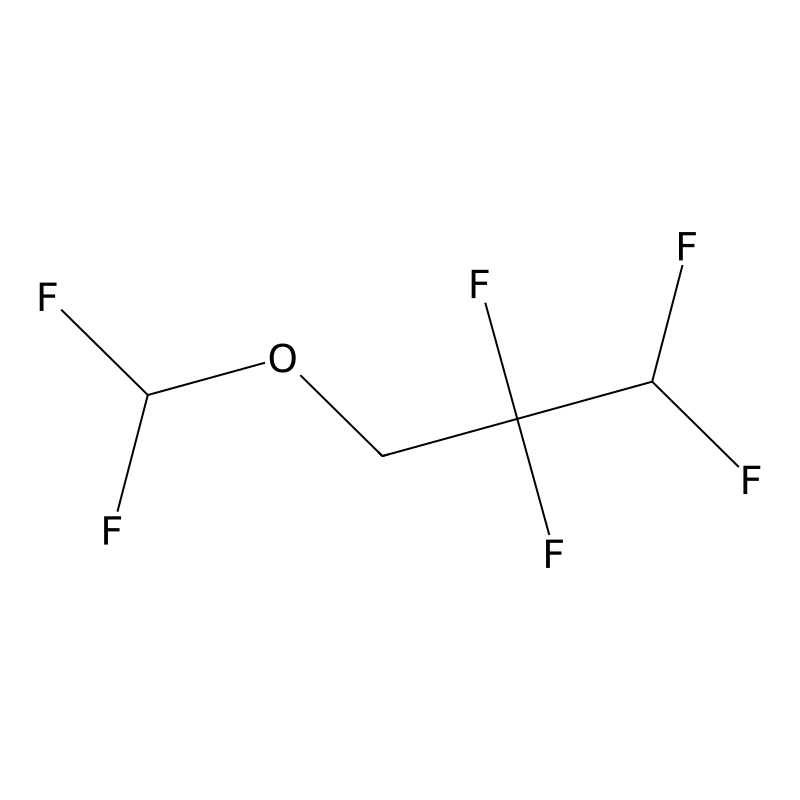

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated organic compound with the molecular formula C₄H₄F₆O and a molecular weight of 182.06 g/mol. It features a unique structure characterized by a difluoromethyl group attached to a tetrafluoropropyl ether moiety. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, making it of interest in various research applications .

- Nucleophilic Substitution Reactions: The ether bond can be cleaved under strong nucleophilic conditions, allowing for the substitution of the fluorinated groups.

- Dehydrofluorination: Under certain conditions, it may release fluoride ions, leading to the formation of alkenes.

- Hydrolysis: In the presence of water and an acid or base, the ether may hydrolyze to form corresponding alcohols and acids.

These reactions are essential for synthesizing derivatives or exploring its reactivity in various chemical environments .

Several methods can be employed to synthesize difluoromethyl 2,2,3,3-tetrafluoropropyl ether:

- Fluorination Reactions: Using fluorinating agents on precursors containing appropriate functional groups.

- Etherification: Reacting difluoromethyl alcohol with tetrafluoropropyl halides under acidic conditions to form the ether.

- Grignard Reactions: Utilizing Grignard reagents with suitable electrophiles to construct the desired ether structure.

These methods highlight the versatility in synthesizing this compound while maintaining control over its structural characteristics .

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is primarily utilized in research settings. Its applications include:

- Solvent in Organic Synthesis: Due to its unique properties and stability under various conditions.

- Fluorinated Building Block: Serving as a precursor for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals.

- Material Science: Exploring its potential as a component in advanced materials due to its thermal stability and unique electronic properties .

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether shares similarities with other fluorinated ethers but is distinguished by its specific structural features and reactivity. Here are some similar compounds:

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether's uniqueness lies in its combination of both difluoro and tetrafluoro groups within an ether framework, which may lead to distinctive physical and chemical properties not observed in other similar compounds .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable